molecular formula C8H10NO7PS B12598712 [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate

Cat. No.: B12598712
M. Wt: 295.21 g/mol
InChI Key: WMMLULMJUIHKNA-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate is a chemical compound that features a benzenesulfonamide group attached to an oxoethyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate typically involves the reaction of benzenesulfonamide with a suitable oxoethyl phosphate precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of automated reactors and advanced monitoring systems ensures consistent product quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group can bind to active sites of enzymes, inhibiting their activity. The phosphate moiety may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

    Oxoethyl phosphate derivatives: Compounds with similar phosphate groups but different substituents.

Uniqueness

[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate is unique due to its specific combination of a benzenesulfonamide group and an oxoethyl phosphate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10NO7PS

Molecular Weight

295.21 g/mol

IUPAC Name

[2-(benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C8H10NO7PS/c10-8(6-16-17(11,12)13)9-18(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)(H2,11,12,13)

InChI Key

WMMLULMJUIHKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)COP(=O)(O)O

Origin of Product

United States

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